molecular formula C17H27NO2 B1195380 Venlafaxine CAS No. 93413-69-5

Venlafaxine

Cat. No. B1195380
CAS RN: 93413-69-5
M. Wt: 277.4 g/mol
InChI Key: PNVNVHUZROJLTJ-UHFFFAOYSA-N
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Description

Venlafaxine is a phenylethylamine derivative known for its role in facilitating neurotransmission within the brain by blocking the presynaptic reuptake of serotonin (5-HT) and noradrenaline (norepinephrine). This mechanism has been backed by clinical data from patients with major depression, aligning with the drug's favorable efficacy and tolerability profile predicted by pharmacodynamic studies. Venlafaxine has demonstrated significant effectiveness compared to placebo and equivalence or superiority to other antidepressants such as imipramine, clomipramine, trazodone, or fluoxetine in managing major depression (Holliday & Benfield, 2012).

Synthesis Analysis

The synthesis of Venlafaxine involves chemical processes that yield a compound capable of modulating neurotransmitter activity in the central nervous system. This synthesis process is crucial for producing Venlafaxine with high purity and efficacy for clinical use. The detailed mechanisms of Venlafaxine synthesis are complex and involve several chemical synthesis steps that ensure the production of Venlafaxine with the correct molecular structure and pharmacological properties. The synthesis process is designed to achieve the desired selectivity for serotonin and noradrenaline reuptake inhibition, which is central to Venlafaxine's therapeutic action.

Molecular Structure Analysis

Venlafaxine's molecular structure contributes significantly to its pharmacological activity. As a bicyclic phenylethylamine derivative, Venlafaxine possesses a marked structural difference from other antidepressant drugs on the market, influencing its mechanism of action in the central nervous system by promoting neurotransmitter activity (Dubey et al., 2020). The presence of two enantiomeric forms, R and S Venlafaxine, further underscores the importance of molecular structure in the drug's pharmacokinetics and pharmacodynamics.

Chemical Reactions and Properties

Venlafaxine's chemical properties enable its action as a selective serotonin norepinephrine reuptake inhibitor, without significant activity at muscarinic, histaminergic, or adrenergic receptors. Its pharmacological profile is shaped by its chemical structure, which allows Venlafaxine to modulate neurotransmitter levels effectively, providing antidepressant activity. The drug's chemical reactions within the body, including its metabolism to the more active form O-desmethylvenlafaxine (ODV), are critical for its therapeutic effect (Dierick, 1997).

Physical Properties Analysis

Venlafaxine's physical properties, including its solubility, stability, and bioavailability, are essential for its clinical efficacy and patient tolerability. The drug's formulation, especially the extended-release version, enhances patient compliance by providing steady drug release and minimizing plasma concentration fluctuations, thereby improving the management of depressive symptoms with fewer doses required (Carrasco et al., 2005).

Scientific Research Applications

  • Treatment of Depression : Venlafaxine, combined with melatonin, has been shown to ameliorate depression-like behavior in zebrafish, suggesting its efficacy in treating depression (Tang et al., 2019).

  • Impact on Fetal Development : Studies have examined the safety of venlafaxine, especially during pregnancy, revealing its potential neurodegenerative effects on the fetal neocortex and subsequent neurobehavioral impairments in rat offspring (Singh et al., 2015).

  • Pharmacological Properties : Venlafaxine's role as a neurotransmission facilitator in the brain by blocking the reuptake of serotonin and noradrenaline has been explored, highlighting its comparative efficacy and tolerability to other antidepressants (Holliday & Benfield, 1995).

  • Drug Interactions : Research on venlafaxine's drug interactions underscores its variability in antidepressant response and the significance of anticipating drug-drug interactions in clinical applications (Magalhães et al., 2015).

  • Metabolic Processes : The influence of CYP2D6 polymorphism on the metabolism of venlafaxine and its impact on clinical effects has been a focus of study, indicating genetic factors in drug outcomes (Shams et al., 2006).

  • Treatment of Resistant Depression : Venlafaxine has shown effectiveness in a significant minority of patients with treatment-resistant unipolar depression, suggesting its potential in challenging depressive cases (Nierenberg et al., 1994).

  • Toxicity and Side Effects : Research has also been conducted on venlafaxine's potential for toxicity, including its cytotoxic effects involving oxidative stress and mitochondrial/lysosomal dysfunction (Ahmadian et al., 2016).

  • Environmental Impact : Venlafaxine's presence as a contaminant in water and its adverse influence on living organisms has been a subject of study, emphasizing the need for sensitive detection methods (Tajik et al., 2020).

  • Oxidative Stress Modulation : Studies indicate venlafaxine's role in modulating oxidative stress in the brain and medulla of rats, suggesting its potential therapeutic effect in depression (Eren et al., 2007).

  • Metabolomic Responses : Research on venlafaxine's metabolomic responses in key brain regions provides insights into the molecular mechanisms of its chronic therapeutic effects (Bai et al., 2017).

  • Pharmacogenetics : The molecular targets of venlafaxine and its effects on serotonin and noradrenaline reuptake inhibition have been investigated, contributing to pharmacogenetic understanding (Sangkuhl et al., 2014).

  • Saliva Quantitation : Development of methods for quantitating venlafaxine and its metabolite in human saliva using HPLC highlights the drug's monitoring in clinical settings (Dziurkowska & Wesołowski, 2013).

Safety And Hazards

Venlafaxine should not be taken if you have uncontrolled narrow-angle glaucoma. Do not use venlafaxine within 7 days before or 14 days after you have used an MAO inhibitor. Some young people have thoughts about suicide when first taking an antidepressant. Stay alert to changes in your mood or symptoms .

Future Directions

While Venlafaxine is one of the most effective treatments for major depression, there remains uncertainty with regard to the relative efficacy and safety of established and experimental treatments for bipolar depression. Further work using consistent, optimal trial designs as well as further investigation into novel compounds and treatment interventions is warranted .

properties

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PNVNVHUZROJLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99300-78-4 (hydrochloride)
Record name Venlafaxine [INN:BAN]
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DSSTOX Substance ID

DTXSID6023737
Record name Venlafaxine
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Molecular Weight

277.4 g/mol
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Physical Description

Solid
Record name Venlafaxine
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Solubility

Molecular weight: 313.86. White to off-white crystalline solid from methanol/ethyl acetate, mp 215-217 °C. SOlubility (mg/mL): 572 water. Partition coefficient (octanol/water): 0.43 /Venlafaxine hydrochloride/
Record name Venlafaxine
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Mechanism of Action

The exact mechanism of action of venlafaxine in the treatment of various psychiatric conditions has not been fully elucidated; however, it is understood that venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) potently and selectively inhibits the reuptake of both serotonin and norepinephrine at the presynaptic terminal. This results in increased levels of neurotransmitters available at the synapse that can stimulate postsynaptic receptors. It is suggested that venlafaxine has a 30-fold selectivity for serotonin compared to norepinephrine: venlafaxine initially inhibits serotonin reuptake at low doses, and with higher doses, it inhibits norepinephrine reuptake in addition to serotonin. Venlafaxine and ODV are also weak inhibitors of dopamine reuptake., The mechanism of the antidepressant action of venlafaxine in humans is believed to be associated with its potentiation of neurotransmitter activity in the CNS. Preclinical studies have shown that venlafaxine and its active metabolite, O-desmethylvenlafaxine, are potent inhibitors of neuronal serotonin and norepinephrine reuptake and weak inhibitors of dopamine reuptake. Venlafaxine and O-desmethylvenlafaxine have no significant affinity for muscarinic cholinergic, H1-histaminergic, or a1-adrenergic receptors in vitro. Pharmacologic activity at these receptors is hypothesized to be associated with the various anticholinergic, sedative, and cardiovascular effects seen with other psychotropic drugs. Venlafaxine and O-desmethylvenlafaxine do not possess monoamine oxidase (MAO) inhibitory activity., /The antinociceptive effects of the novel phentylethylamine antidepressant drug venlafaxine and its interaction with various opioid, noradrenaline and serotonin receptor subtypes were evaluated. When mice were tested with a hotplate analgesia meter, venlafaxine induced a dose-dependent antinociceptive effect following i.p. administration with an ED50 of 46.7 mg/kg (20.5; 146.5; 95% CL). Opioid, adrenergic and serotoninergic receptor antagonists were tested for their ability to block venlafaxine antinociception. Venlafaxine-induced antinociception was significantly inhibited by naloxone, nor-BNI and naltrindole but not by beta-FNA or naloxonazine, implying involvement of kappa1- and delta-opioid mechanisms. When adrenergic and serotoninergic antagonists were used, yohimbine (P < 0.005) but not phentolamine or metergoline, decreased antinociception elicited by venlafaxine, implying a clear alpha2- and a minor alpha1-adrenergic mechanism of antinociception. When venlafaxine was administered together with various agonists of the opioid and alpha2- receptor subtypes, it significantly potentiated antinociception mediated by kappa1- kappa3- and delta-opioid receptor subtypes. The alpha2-adrenergic agonist clonidine significantly potentiated venlafaxine-mediated antinociception. Summing up these results, we conclude that the antinociceptive effect of venlafaxine is mainly influenced by the kappa- and delta-opioid receptor subtypes combined with the alpha2-adrenergic receptor. These results suggest a potential use of venlafaxine in the management of some pain syndromes. However, further research is needed in order to establish both the exact clinical indications and the effective doses of venlafaxine when prescribed for pain. /Salt not specified/, Venlafaxine ... causes selective inhibition of neuronal reuptake of serotonine and norepinephrine with little effect on other neurotransmitter systems. Cases of seizures, tachycardia, and QRS prolongation have been observed following drug overdose in humans. The clinical manifestations of cardiac toxicity suggest that venlafaxine may exhibit cardiac electrophysiological effects on fast conducting cells. Consequently, studies were undertaken to characterize effects of venlafaxine on the fast inward sodium current (I(Na)) of isolated guinea pig ventricular myocytes. Currents were recorded with the whole-cell configuration of the patch-clamp technique in the presence of Ca(2+) and K(+) channel blockers. Results obtained demonstrated that venlafaxine inhibits peak I(Na) in a concentration-dependent manner with an estimated IC(50) of 8. 10(-6) M. Inhibition was exclusively of a tonic nature and rate-independent. Neither kinetics of inactivation (tau(inac)= 0.652 +/- 0.020 ms, under control conditions; tau(inac)= 0.636 +/- 0.050, in the presence of 10(-5) M venlafaxine; n = 5 cells isolated from five animals) nor kinetics of recovery from inactivation of the sodium channels (tau(re)= 58.7 +/- 1.6 ms, under control conditions; tau(re)= 54.4 +/- 1.8, in the presence of 10(-5) M venlafaxine; n = 10 cells isolated from six animals) were significantly altered by 10(-5) M venlafaxine. These observations led us to conclude that venlafaxine blocks I(Na) following its binding to the resting state of the channel. Thus, the characteristics of block of I(Na) by venlafaxine are different from those usually observed with most tricyclic antidepressants or conventional class I antiarrhythmic drugs., The 5-HT(4) receptor may be a target for antidepressant drugs. ... The effects of the dual antidepressant, venlafaxine, on 5-HT(4) receptor-mediated signalling events /is examined/. The effects of 21 days treatment (p.o.) with high (40 mg kg(-1)) and low (10 mg kg(-1)) doses of venlafaxine, were evaluated at different levels of 5-HT(4) receptor-mediated neurotransmission by using in situ hybridization, receptor autoradiography, adenylate cyclase assays and electrophysiological recordings in rat brain. The selective noradrenaline reuptake inhibitor, reboxetine (10 mg kg(-1), 21 days) was also evaluated on 5-HT(4) receptor density. Treatment with a high dose (40 mg kg(-1)) of venlafaxine did not alter 5-HT(4) mRNA expression, but decreased the density of 5-HT(4) receptors in caudate-putamen (% reduction = 26 + or - 6), hippocampus (% reduction = 39 + or -7 and 39 + or - 8 for CA1 and CA3 respectively) and substantia nigra (% reduction = 49 + or - 5). Zacopride-stimulated adenylate cyclase activation was unaltered following low-dose treatment (10 mg kg(-1)) while it was attenuated in rats treated with 40 mg kg(-1) of venlafaxine (% reduction = 51 + or - 2). Furthermore, the amplitude of population spike in pyramidal cells of CA1 of hippocampus induced by zacopride was significantly attenuated in rats receiving either dose of venlafaxine. Chronic reboxetine did not modify 5-HT(4) receptor density. Data indicate a functional desensitization of 5-HT(4) receptors after chronic venlafaxine, similar to that observed after treatment with the classical selective inhibitors of 5-HT reuptake., The present study was undertaken to evaluate the potential role of 5-HT1A receptors in the antidepressant-like effect and antinociceptive effect of venlafaxine. With this aim, the effect of either a selective 5-HT1A receptor antagonist (WAY-100635; N-2-[4-(2-methoxyphenyl-1-piperazinyl]ethyl]-N-2-pyridinylcyclohexane carboxamide) or a selective 5-HT1A receptor agonist (8-OH-DPAT; 8-hydroxy-2-(di-n-propylamine) tetralin hydrobromide) was investigated in mice in combination with venlafaxine by means of the forced swimming test, a paradigm aimed at screening potential antidepressants, and the hot-plate test, a phasic pain model. Surprisingly, the results showed that WAY-100635 produced a large decrease in the antidepressant-like effect of venlafaxine, while 8-OH-DPAT rendered effective a non-effective dose of this antidepressant. However, in the hot-plate test WAY-100635 significantly enhanced the antinociceptive effect of venlafaxine, whereas 8-OH-DPAT counteracted its antinociceptive effect. These findings show that 5-HT1A receptors play differing roles in modulating the antidepressant-like and antinociceptive effects of venlafaxine in the models investigated. The results imply that blockade of the 5-HT1A receptors in the forebrain will counteract the favourable (antidepressant-like) effect at raphe nuclei level, and consequently, the overall effect evidenced is an antagonism. This suggests a predominant role of 5-HT1A receptors located in the forebrain area for the antidepressant-like effect. In contrast, the antinociceptive effect of venlafaxine is probably potentiated due to the blockade of somatodendritic 5-HT1A receptors in the same raphe nuclei, facilitating the descending monoaminergic pain control system.
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Product Name

Venlafaxine

CAS RN

93413-69-5
Record name Venlafaxine
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Record name 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
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Melting Point

Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: +27.6 deg (c = 1.07 in 95% ethanol) /Venlafaxine (+)form/, Crystals from ethyl acetate; melting point 102-104 °C; specific optical rotation: -27.1 deg (c = 1.04 in 95% ethanol) /Venlafaxine (-)form/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: -4.7 deg (c = 0.945 in ethanol) /Venlafaxine (+)form hydrochloride/, Crystals from methanol/ether; melting point 240-240.5 °C; specific optical rotation: +4.6 deg (c = 1.0 in ethanol) /Venlafaxine (-)form hydrochloride/, 74 - 76 °C
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Synthesis routes and methods I

Procedure details

To the solution of venlafaxine base in isopropyl acetate from example 1 (66 ml, 10 mmol) 5 ml of 2 M aqueous HCl were added. The mixture was heated and water was removed by azeotropic distillation using a Dean-Starck trap. When all water was removed from the mixture, the product began slowly to crystallize. The obtained suspension was heated under reflux temperature for 1.5 h, then cooled and filtered. 2.75 g (88% from N,N-didesmethyl venlafaxine hydrochloride) of pure venlafaxine hydrochloride form I (HPLC: 99.65 area %) were obtained.
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Synthesis routes and methods II

Procedure details

The Venlafaxine Resin Complex was prepared by first dissolving 500 g of venlafaxine HCl in 5 L of purified water, and then slowly adding 1,000 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 25%. EUDRAGIT™ NE-30D polymer of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was dried in a 50° C. VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
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Synthesis routes and methods III

Procedure details

The solid venlafaxine is further reacted with hydrochloric acid and crystallized to yield an essentially pure venlafaxine hydrochloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
106,000
Citations
MA Gutierrez, GL Stimmel, JY Aiso - Clinical therapeutics, 2003 - Elsevier
Background: venlafaxine has been available for use as an antidepressant in the United States for a decade. Objective: Comprehensive reviews of venlafaxine have been published …
Number of citations: 154 www.sciencedirect.com
SM Holliday, P Benfield - Drugs, 1995 - Springer
… of venlafaxine has also been demonstrated in in vivo models of depression. Venlafaxine has no … Venlafaxine exists as a racemic mixture of (−) and (+) enantiomers. The (−) enantiomer …
Number of citations: 416 link.springer.com
AT Harvey, RL Rudolph… - Archives of General …, 2000 - jamanetwork.com
… Platelet 5-HT uptake was inhibited by venlafaxine across the … % or more in subjects taking venlafaxine or sertraline. The pressor … of venlafaxine but not from the high dose of venlafaxine. …
Number of citations: 380 jamanetwork.com
JM Andrews, PT Ninan, CB Nemeroff - Depression, 1996 - Wiley Online Library
Major depressive disorder (MDD) is a common affective disorder that is associated with a range of psychiatric disturbances. The pathophysiology of MDD is commonly believed to …
Number of citations: 110 onlinelibrary.wiley.com
SM Stahl, R Entsuah, RL Rudolph - Biological psychiatry, 2002 - Elsevier
… They included 1) venlafaxine versus fluoxetine (only one venlafaxine study had a placebo arm, so a placebo comparison was excluded in this analysis), 2) venlafaxine XR versus …
Number of citations: 213 www.sciencedirect.com
CB Nemeroff, R Entsuah, I Benattia, M Demitrack… - Biological …, 2008 - Elsevier
… Attrition rates due to adverse events were higher with venlafaxine than with SSRI therapy, 11% and 9% respectively (p = .0011). CONCLUSIONS: These results indicate that venlafaxine …
Number of citations: 247 www.sciencedirect.com
MW Mandoki, MR Tapia, MA Tapia… - Psychopharmacology …, 1997 - books.google.com
… and side effect profile of venlafaxine in the treatment of … , were treated with either venlafaxine and therapy or placebo … , but it could not be attributed to venlafaxine drug therapy. These …
Number of citations: 196 books.google.com
D Smith, C Dempster, J Glanville… - The British journal of …, 2002 - cambridge.org
… -blind, randomised trials comparing venlafaxine with alternative … Venlafaxine was more effective than other antidepressants … Conclusions Venlafaxine has greater efficacy than SSRIs …
Number of citations: 518 www.cambridge.org
RL Rudolph, R Entsuah, R Chitra - Journal of clinical …, 1998 - journals.lww.com
… The anxiolytic effect of venlafaxine in this report was evaluated retrospectively … venlafaxine for the treatment of patients with major depression. The antidepressant efficacy of venlafaxine …
Number of citations: 163 journals.lww.com
PH Roseboom, NH Kalin - Depression and anxiety, 2000 - Wiley Online Library
… venlafaxine is a relatively weak inhibitor of NE transport in vitro. In vivo studies indicate that venlafaxine … This chapter concludes with a discussion of the effects of venlafaxine on various …
Number of citations: 64 onlinelibrary.wiley.com

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